molecular formula C22H25N3O4S B015184 Methyl N-Biotinyl-6-amino-2-naphthonate CAS No. 1041143-49-0

Methyl N-Biotinyl-6-amino-2-naphthonate

Cat. No.: B015184
CAS No.: 1041143-49-0
M. Wt: 427.5 g/mol
InChI Key: BQQWDZIWLRSFRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Chemical Reactions Analysis

AB 1010 undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to optimize the reaction . The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

AB 1010 has a wide range of scientific research applications, including:

Comparison with Similar Compounds

AB 1010 is unique in its selective inhibition of KIT and related receptors, which distinguishes it from other tyrosine kinase inhibitors. Similar compounds include:

AB 1010’s unique selectivity and low toxicity profile make it a valuable compound for scientific research and potential therapeutic applications .

Properties

IUPAC Name

methyl 6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]naphthalene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O4S/c1-29-21(27)15-7-6-14-11-16(9-8-13(14)10-15)23-19(26)5-3-2-4-18-20-17(12-30-18)24-22(28)25-20/h6-11,17-18,20H,2-5,12H2,1H3,(H,23,26)(H2,24,25,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQQWDZIWLRSFRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)C=C(C=C2)NC(=O)CCCCC3C4C(CS3)NC(=O)N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40400065
Record name Methyl N-Biotinyl-6-amino-2-naphthonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40400065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

427.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1041143-49-0
Record name Methyl N-Biotinyl-6-amino-2-naphthonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40400065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.